molecular formula C27H36N2O5 B608045 I-CBP112

I-CBP112

Cat. No.: B608045
M. Wt: 468.6 g/mol
InChI Key: YKNAKDFZAWQEEO-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

I-CBP 112 is a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. These bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression. I-CBP 112 has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy .

Scientific Research Applications

I-CBP 112 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the function of bromodomains and their role in gene regulation. In biology and medicine, I-CBP 112 has shown potential in cancer therapy by inhibiting the growth of cancer cells and inducing cellular differentiation. It is also used in epigenetic research to study the effects of bromodomain inhibition on gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of I-CBP 112 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for I-CBP 112 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to obtain the final product in large quantities .

Chemical Reactions Analysis

Types of Reactions: I-CBP 112 primarily undergoes substitution reactions, where functional groups on the molecule are replaced with other groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions involving I-CBP 112 include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts such as palladium and copper compounds. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions involving I-CBP 112 depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Comparison with Similar Compounds

I-CBP 112 is unique in its high selectivity and potency for the CBP and p300 bromodomains. Similar compounds include SGC-CBP30, which also targets the CBP/p300 bromodomains but with different binding affinities and selectivity profiles. Other similar compounds include I-BET151 and JQ1, which target the BET family of bromodomains rather than CBP/p300 .

Properties

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNAKDFZAWQEEO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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